molecular formula C7H5Br2Cl B1344823 2-Bromo-1-(bromomethyl)-3-chlorobenzene CAS No. 220453-60-1

2-Bromo-1-(bromomethyl)-3-chlorobenzene

Cat. No. B1344823
CAS RN: 220453-60-1
M. Wt: 284.37 g/mol
InChI Key: WXOCIVQFRGGCER-UHFFFAOYSA-N
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Description

2-Bromo-1-(bromomethyl)-3-chlorobenzene, also known as 2-BB-3-CB, is an organic compound with a wide range of applications in scientific research and lab experiments. This compound is a colorless liquid with a pungent odor and is slightly soluble in water. It is a very useful reagent for organic synthesis and is used in a variety of industrial processes.

Scientific Research Applications

Synthesis of Non-Peptide Small Molecular Antagonists

One application involves the synthesis of benzamide derivatives, where "2-Bromo-1-(bromomethyl)-3-chlorobenzene" is used in the preparation of novel non-peptide CCR5 antagonists. These derivatives are synthesized through a series of reactions, including elimination, reduction, and bromization, and are characterized by their biological activity. This demonstrates the compound's role in developing potential therapeutic agents (H. Bi, 2015).

Molecular Structure Analysis

Another study focuses on the temperature dependence of dissociative electron attachment to 1-bromo-2-chlorobenzene and 1-bromo-3-chlorobenzene. This research provides insights into the fragmentation patterns and ion yields of these molecules at different temperatures, contributing to a deeper understanding of their electronic properties and reactivity (M. Mahmoodi-Darian et al., 2010).

Characterization of Benzamide Derivatives

Further applications include the synthesis and characterization of N-allyl-4-piperidyl benzamide derivatives. These compounds, derived from "this compound," are another set of non-peptide CCR5 antagonists with potential pharmacological uses. Their structure is determined through various spectroscopic methods, highlighting the compound's utility in medicinal chemistry (Cheng De-ju, 2014).

Preparation of CCR5 Antagonists

Another study elaborates on the preparation and characterization of N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide, showcasing the role of "this compound" in creating complex molecules for therapeutic applications. The detailed structural analysis confirms the product's identity and potential as a CCR5 antagonist (H. Bi, 2014).

Electrochemical Studies

Research also extends to the field of electrochemistry, where the effects of bromomethane contamination in proton exchange membrane fuel cells are compared with chlorobenzene. This study provides insights into the degradation mechanisms and the impact of different halocarbons on fuel cell performance, indirectly highlighting the significance of understanding the chemical behavior of related bromo- and chlorobenzene compounds (Yunfeng Zhai et al., 2016).

properties

IUPAC Name

2-bromo-1-(bromomethyl)-3-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2Cl/c8-4-5-2-1-3-6(10)7(5)9/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXOCIVQFRGGCER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Br)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

220453-60-1
Record name 2-bromo-1-(bromomethyl)-3-chlorobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

267.7 g of 2-bromo-3-chlorotoluene, 530 g of chlorobenzene, 2.5 g of conc. H2SO4, 257.9 g of 47% strength hydrobromic acid and 14 g of 2,2'-azobis(2-methylpropionitrile) were mixed at 63° C. in a 2 l stirred apparatus. 332.3 g of a 10% strength aqueous hydrogen peroxide solution were added dropwise over the course of one hour and 25 minutes, and then the mixture was stirred at 63° C. for 30 minutes. GC analysis of the org. phase:
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14 g
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